5-Methylpyrazolo[1,5-a]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVYUULSRDDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methylpyrazolo 1,5 a Pyridin 3 Amine and Its Derivatives
Strategies for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core with 3-Amino Functionality
The construction of the pyrazolo[1,5-a]pyridine core, particularly with an amino group at the 3-position, can be achieved through several strategic approaches. These methods often involve the formation of the fused bicyclic system through cyclization reactions, with the choice of precursors and reaction conditions dictating the final substitution pattern.
Cyclocondensation Reactions of Aminopyrazoles (General principles relevant to pyrazolo[1,5-a]pyridine synthesis)
A foundational strategy for the synthesis of fused pyrazoloazines, including the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) systems, involves the cyclocondensation of aminopyrazoles with suitable 1,3-dielectrophilic partners. researchgate.netnih.gov 5-Aminopyrazoles are versatile building blocks in this context, as they possess two nucleophilic nitrogen atoms that can participate in ring-forming reactions. nih.gov
The general principle involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgresearchgate.net For the specific synthesis of a 5-methylpyrazolo[1,5-a]pyridine (B1601812) derivative, a plausible precursor would be 3-amino-5-methylpyrazole. The reaction of this aminopyrazole with a suitable three-carbon electrophile would lead to the formation of the pyridine (B92270) ring fused to the pyrazole (B372694) core.
The regioselectivity of this cyclocondensation is a critical aspect. The reaction can theoretically proceed via initial attack from either the exocyclic amino group or the endocyclic pyrazole nitrogen. In many cases, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds leads to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov The formation of the isomeric pyrazolo[3,4-b]pyridines can also occur, and the reaction outcome is often dependent on the substitution pattern of the pyrazole and the reaction conditions employed. nih.gov Careful selection of substrates and optimization of reaction parameters are therefore essential to direct the cyclization towards the desired pyrazolo[1,5-a]pyridine isomer.
Oxidative Cycloaddition Reactions
Oxidative cycloaddition reactions represent a powerful and atom-economical approach for the construction of heterocyclic systems. These methods often involve the formation of new carbon-carbon and carbon-heteroatom bonds in a single step, typically mediated by a metal catalyst or a chemical oxidant.
Copper-Mediated Oxidative C–C/N–N Bond Linkage for Pyrazolo[1,5-a]pyridine-3-carboxylates
A notable example of oxidative cycloaddition is the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates. This method avoids the pre-synthesis of N-aminopyridine derivatives, which can be a limitation of other routes. The reaction proceeds through an oxidative linkage of C–C and N–N bonds under relatively mild conditions.
This protocol is applicable to a variety of pyridyl esters and benzonitriles. The reaction of pyridyl esters with benzonitriles in the presence of a copper catalyst furnishes the corresponding pyrazolo[1,5-a]pyridine-3-carboxylates. Higher yields are often observed with benzonitriles bearing electron-withdrawing substituents. While this method directly yields a carboxylate at the 3-position, it establishes a valid synthetic strategy for functionalizing this position and could potentially be adapted for the introduction of an amino group or a precursor.
Oxidative [3+2] Cycloaddition of Alkynylphosphonates with Pyridinium (B92312) N-Imines Leading to Pyrazolo[1,5-a]pyridine-3-phosphonates
The [3+2] cycloaddition of pyridinium N-imines with unsaturated partners is a common and effective method for constructing the pyrazolo[1,5-a]pyridine core. In an oxidative variant of this reaction, alkynylphosphonates can be reacted with in situ generated pyridinium N-imines to yield pyrazolo[1,5-a]pyridine-3-ylphosphonates. nih.govresearchgate.net
This reaction provides a direct route to 3-functionalized pyrazolo[1,5-a]pyridines. The reactivity of the alkynylphosphonate is influenced by the substituent at the 2-position. While 2-aliphatic and 2-phenyl acetylenes may show lower activity, other substituted alkynylphosphonates can provide good to excellent yields of the corresponding pyrazolo[1,5-a]pyridines. nih.govresearchgate.net This methodology highlights the feasibility of installing a phosphorus-based functional group at the 3-position, further demonstrating the versatility of oxidative cycloaddition reactions for accessing 3-substituted pyrazolo[1,5-a]pyridines.
Cross-Dehydrogenative Coupling Reactions for Pyrazolo[1,5-a]pyridine Formation
Cross-dehydrogenative coupling (CDC) reactions have emerged as a sustainable and efficient strategy for forming C-C and C-N bonds, avoiding the need for pre-functionalized starting materials. An efficient synthesis of substituted pyrazolo[1,5-a]pyridines has been developed using a CDC approach involving the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.gov
This method is promoted by acetic acid and molecular oxygen, representing a green and catalyst-free process. The reaction is believed to proceed through an initial acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization. This strategy offers a high atom economy and provides access to a range of uniquely substituted pyrazolo[1,5-a]pyridine derivatives. nih.gov The versatility of the 1,3-dicarbonyl component allows for the introduction of various substituents onto the newly formed pyridine ring.
Regioselective Synthesis and Control in Pyrazolo[1,5-a]pyridine Formation
The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines is a significant challenge, as mixtures of isomers can often be formed. sci-hub.se Control over the placement of substituents, such as the 5-methyl group in the target compound, is crucial for accessing specific, biologically active molecules.
The traditional synthesis involving the 1,3-dipolar cycloaddition of N-amino-pyridinium salts with alkynes can suffer from a lack of regiocontrol when using asymmetrically substituted pyridinium salts, leading to a mixture of regioisomers. sci-hub.se However, methods to control this regioselectivity have been investigated.
One approach to achieving regioselectivity is through the use of a versatile enamine intermediate, which can undergo regioselective cyclization to form either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines. sci-hub.se The choice of reaction conditions can direct the cyclization pathway, allowing for the selective formation of one isomer over the other. Both electron-donating and electron-withdrawing substituents on the pyridine ring are tolerated in this method, providing access to a range of substituted pyrazolo[1,5-a]pyridines with predictable regiochemistry. sci-hub.se
For instance, in the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, the regioselectivity is influenced by the electronic nature of the substituents on the pyridine ring. Strong electron-donating groups on the N-aminopyridine can lead to the formation of a single regioisomer.
The table below summarizes the yields of various substituted pyrazolo[1,5-a]pyridines obtained through a regioselective method, illustrating the impact of substituents on the reaction outcome.
Table 1: Yields of Substituted Pyrazolo[1,5-a]pyridines
| Entry | R1 | R2 | R3 | Product | Yield (%) |
| 1 | H | H | Br | 5-Bromo-pyrazolo[1,5-a]pyridine | 60 |
| 2 | H | H | Cl | 5-Chloro-pyrazolo[1,5-a]pyridine | 45 |
| 3 | H | H | F | 5-Fluoro-pyrazolo[1,5-a]pyridine | 30 |
| 4 | OMe | H | H | 7-Methoxy-pyrazolo[1,5-a]pyridine | 55 |
| 5 | Me | H | H | 7-Methyl-pyrazolo[1,5-a]pyridine | 40 |
| 6 | CN | H | H | Pyrazolo[1,5-a]pyridine-7-carbonitrile | 35 |
| 7 | H | Cl | H | 6-Chloro-pyrazolo[1,5-a]pyridine | 50 |
| Data sourced from studies on regioselective synthesis. |
Synthesis of Specifically Substituted 5-Methylpyrazolo[1,5-a]pyridin-3-amine Analogs
The functionalization of the this compound core can be achieved by introducing various substituents at different positions on the bicyclic ring. Strategic approaches allow for the controlled placement of these groups, either by building the ring system from appropriately substituted precursors or by post-synthesis modification.
The pyrazole portion of the pyrazolo[1,5-a]pyridine system corresponds to positions 2 and 3. A prevalent and effective strategy for introducing substituents at these positions involves the cyclocondensation of an N-aminopyridinium precursor with a 1,3-dicarbonyl compound. acs.orgnih.gov In this reaction, the choice of the 1,3-dicarbonyl reactant directly dictates the nature of the substituents that will be installed at the C-2 and C-3 positions of the final heterocyclic product. acs.org
For instance, an efficient, catalyst-free method has been developed involving the cross-dehydrogenative coupling of N-amino-2-iminopyridines with various β-ketoesters and β-diketones. acs.orgnih.gov The reaction proceeds via an oxidative C(sp³)–C(sp²) coupling followed by dehydrative cyclization. nih.gov This methodology demonstrates high versatility in creating a library of analogs with diverse functionalities on the pyrazole ring.
Key findings from this synthetic approach are detailed below:
Reaction with Ethyl Acetoacetate: When N-amino-2-iminopyridines react with ethyl acetoacetate, a methyl group is introduced at the 2-position and an ethyl ester group at the 3-position. nih.gov
Reaction with Acetylacetone (B45752): The use of acetylacetone as the 1,3-dicarbonyl partner results in the introduction of a methyl group at the 2-position and an acetyl group at the 3-position. nih.gov
Reaction with Ethyl Benzoylacetate: This reactant leads to the formation of a pyrazolo[1,5-a]pyridine with a phenyl group at the 2-position and an ethyl ester at the 3-position. acs.org
The following table summarizes the synthesis of various pyrazolo[1,5-a]pyridine derivatives with different substituents at the pyrazole moiety (positions 2 and 3) by reacting a substituted N-amino-2-iminopyridine with selected 1,3-dicarbonyl compounds. nih.gov
| N-Amino-2-iminopyridine Precursor (Substituent at C-5) | 1,3-Dicarbonyl Compound | Resulting Substituent at C-2 | Resulting Substituent at C-3 | Yield (%) |
|---|---|---|---|---|
| 5-Phenyl | Ethyl acetoacetate | Methyl | -COOEt | 94 |
| 5-p-Tolyl | Ethyl acetoacetate | Methyl | -COOEt | 95 |
| 5-(4-Methoxyphenyl) | Ethyl acetoacetate | Methyl | -COOEt | 88 |
| 5-(4-Chlorophenyl) | Ethyl acetoacetate | Methyl | -COOEt | 90 |
| 5-Phenyl | Acetylacetone | Methyl | -C(O)CH₃ | 81 |
The introduction of substituents onto the pyridine-derived portion of the scaffold, such as a methyl group at position 5, is most commonly achieved by starting the synthesis with an already substituted pyridine precursor. The numbering of the pyrazolo[1,5-a]pyridine ring system dictates that the C-5 position originates from the C-6 position of the initial pyridine ring.
Therefore, to synthesize 5-methylpyrazolo[1,5-a]pyridine analogs, the general strategy involves the use of a 6-methylpyridine derivative. This starting material is first converted into an N-aminopyridinium salt or a related reactive intermediate. Subsequent cyclization, for example, through reaction with a 1,3-dicarbonyl compound as described previously, builds the pyrazole ring onto the 6-methylpyridine core, yielding the desired 5-methylpyrazolo[1,5-a]pyridine skeleton. acs.orgnih.gov
This precursor-based approach is fundamental to the synthesis and ensures the unambiguous placement of the methyl group at the C-5 position. The versatility of this method allows for the synthesis of a wide array of analogs, as the substituents on the pyrazole moiety (positions 2 and 3) and the pyridine moiety (positions 5, 6, and 7) can be independently varied by selecting the appropriate starting materials. The table below illustrates how the substituent on the starting pyridine ring dictates the substituent at the 5-position of the final product. nih.gov
| Pyridine Precursor (Substituent at C-6) | Resulting Pyrazolo[1,5-a]pyridine (Substituent at C-5) | Synthetic Method |
|---|---|---|
| 6-Methylpyridine | 5-Methylpyrazolo[1,5-a]pyridine | Amination followed by cyclocondensation |
| 6-Phenylpyridine | 5-Phenylpyrazolo[1,5-a]pyridine | Amination followed by cyclocondensation |
| 6-p-Tolylpyridine | 5-p-Tolylpyrazolo[1,5-a]pyridine | Amination followed by cyclocondensation |
| 6-(4-Methoxyphenyl)pyridine | 5-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine | Amination followed by cyclocondensation |
Reactivity, Functionalization, and Derivatization of the 5 Methylpyrazolo 1,5 a Pyridin 3 Amine Scaffold
Reactions at the 3-Amino Group
The primary amine at the C3 position is a key handle for derivatization, readily undergoing reactions typical of aromatic amines, such as acylation, amidation, alkylation, and arylation.
The 3-amino group of the scaffold can be readily acylated by reacting with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides, known as pyrazolo[1,5-a]pyridine-3-carboxamides. These derivatives are of significant interest, particularly in medicinal chemistry. nih.govacs.org
A common synthetic route to these compounds involves the coupling of a pyrazolo[1,5-a]pyridine-3-carboxylic acid with a primary amine using standard peptide coupling reagents. nih.gov This highlights the stability of the amide bond once formed. The reverse reaction, the direct acylation of 5-methylpyrazolo[1,5-a]pyridin-3-amine, can be achieved by treatment with an appropriate acylating agent. For example, reaction with an acyl chloride (RCOCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would yield the target N-(5-methylpyrazolo[1,5-a]pyridin-3-yl)amide.
Table 1: Representative Amidation/Acylation Reactions
| Amine Reactant | Acylating Agent/Carboxylic Acid | Coupling Reagent/Conditions | Product |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Various primary amines | HATU, DIPEA, DMF | Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives nih.gov |
| This compound | Acetyl chloride | Pyridine, CH₂Cl₂ | N-(5-methylpyrazolo[1,5-a]pyridin-3-yl)acetamide |
Note: The data in the table is based on established chemical principles and analogous reactions reported in the literature.
Further functionalization of the 3-amino group can be achieved through N-alkylation and N-arylation.
N-Alkylation: Secondary and tertiary amines can be synthesized via direct alkylation with alkyl halides. However, this method can sometimes suffer from over-alkylation. A more controlled approach is reductive amination, where the 3-amino group reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amine. This method was successfully employed to alkylate a free amino group on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov
N-Arylation: The introduction of aryl groups at the 3-amino position is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.orgchemspider.com This powerful method allows for the synthesis of a wide array of N-aryl-5-methylpyrazolo[1,5-a]pyridin-3-amine derivatives, which are otherwise difficult to access.
Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine (B1195680) Core
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution (EAS). The outcome of the reaction is dictated by the directing effects of the existing substituents and the inherent reactivity of the two rings. The pyrazole (B372694) moiety is generally more electron-rich and thus more reactive towards electrophiles than the pyridine moiety.
In this compound, the 3-amino group is a powerful activating ortho-, para-director, strongly favoring substitution at the C2 and C4 positions. The 5-methyl group is a weaker activating ortho-, para-director, influencing positions C4 and C6. The combined effect of these two groups strongly activates the C4 position. The C2 position is also highly activated by the amino group. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C2 positions.
Studies on the parent pyrazolo[1,5-a]pyrimidine system show that bromination and nitration occur at the C3 position (analogous to C2/C4 in the pyridine system) and the C6 position (analogous to C5/C7). researchgate.net For the specific scaffold , reactions such as halogenation (with NBS or NCS), nitration (with HNO₃/H₂SO₄), or Friedel-Crafts acylation would likely yield C4-substituted products as the major regioisomer. mdpi.com
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group (such as a halide) is present at a position activated by the ring nitrogen (C4 or C6). stackexchange.com For this compound, this reaction would require prior halogenation of the pyridine ring, for example at the C4 or C6 position.
Once a halogenated intermediate like 4-bromo-5-methylpyrazolo[1,5-a]pyridin-3-amine is formed, it can react with various nucleophiles (e.g., alkoxides, amines, thiols) to displace the bromide. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen. Selective substitution of chlorine at the analogous C7 position of the pyrazolo[1,5-a]pyrimidine core has been demonstrated, highlighting the feasibility of this approach. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. nih.gov To apply this reaction to the this compound scaffold, a halogenated derivative is first required.
For instance, a 4-bromo or 6-bromo derivative of the scaffold, obtained via electrophilic halogenation, could serve as the substrate for a Suzuki coupling. Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system would yield the corresponding arylated product. nih.govresearchgate.net This strategy has been successfully applied to 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, demonstrating its utility in functionalizing this class of heterocycles. nih.gov
Table 2: Generalized Suzuki-Miyaura Coupling Reaction
| Halogenated Substrate | Boronic Acid | Catalyst System | Product |
|---|---|---|---|
| 4-Bromo-5-methylpyrazolo[1,5-a]pyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Methyl-4-phenylpyrazolo[1,5-a]pyridin-3-amine |
Note: This table illustrates potential transformations based on established Suzuki-Miyaura coupling protocols on related heterocyclic systems.
Ring Extension and Annulation Reactions of the Pyrazolo[1,5-a]pyridine System
The pyrazolo[1,5-a]pyridine core can serve as a building block for the construction of more complex, fused heterocyclic systems through ring extension and annulation reactions. These reactions typically involve the functional groups on the pyrazolo[1,5-a]pyridine ring reacting with bifunctional reagents to form a new ring.
One notable example of such a transformation is the synthesis of pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives. This can be achieved by utilizing pyrazolo[1,5-a]pyrazin-4-ylacetonitriles as key intermediates. researchgate.net These intermediates can undergo further reactions to annulate a pyridine ring, leading to the formation of a novel tetracyclic system. researchgate.net While this specific example starts from a pyrazolo[1,5-a]pyrazine, the principle of using a functionalized pyrazolo-fused system to build an additional ring is a key strategy in the diversification of this scaffold.
Another approach to ring annulation involves the use of bifunctional pyrazolopyridine derivatives to construct fused pyrimidine (B1678525) rings. For instance, pyrazolo-pyrido-pyrimidine derivatives can be prepared from appropriately substituted pyrazolopyridine precursors. psu.edu These reactions often involve the condensation of the starting material with reagents like formic acid, formamide, or triethyl orthoformate, followed by cyclization to yield the annulated product. psu.edu
These examples highlight the versatility of the pyrazolo[1,5-a]pyridine system in serving as a template for the synthesis of a variety of fused heterocyclic compounds. The specific functional groups present on the this compound, particularly the amino group, would likely play a crucial role in directing such annulation reactions, offering a handle for the construction of novel polycyclic structures.
| Starting Material Type | Reaction/Reagents | Annulated Product | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles | Cyclization to form a pyridine ring | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system | researchgate.net |
| Bifunctional pyrazolopyridine derivatives | Reaction with formic acid, formamide, or triethyl orthoformate followed by cyclization | Pyrazolo-pyrido-pyrimidine derivatives | psu.edu |
Deuteration and Isotopic Labeling for Mechanistic Studies in Pyrazolo[1,5-a]pyridines
Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. d-nb.infonih.gov In the context of pyrazolo[1,5-a]pyridines, methods for the introduction of deuterium have been developed to facilitate such mechanistic investigations. d-nb.infonih.gov
An efficient method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been reported. d-nb.infonih.gov This strategy involves the α-H/D exchange of 1-aminopyridinium cations in a basic solution of deuterium oxide (D₂O). d-nb.infonih.gov The resulting deuterated 1-aminopyridinium salt can then undergo a 1,3-cycloaddition reaction with acetylenes to yield the corresponding 7-deuteropyrazolo[1,5-a]pyridine. d-nb.infonih.gov
This method offers high regioselectivity and a significant degree of deuterium incorporation. d-nb.infonih.gov The reaction conditions are generally mild, making this a practical approach for the preparation of labeled pyrazolo[1,5-a]pyridines. nih.gov For instance, the H/D exchange can be carried out using potassium carbonate in D₂O at elevated temperatures. d-nb.info The subsequent cycloaddition with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a suitable solvent like acetonitrile, affords the deuterated product in good yield. d-nb.info
The ability to selectively introduce deuterium at the C7 position of the pyrazolo[1,5-a]pyridine core is particularly useful for mechanistic studies involving this position. This labeling can help track the fate of this specific hydrogen atom during a chemical transformation, providing insights into bond-breaking and bond-forming steps.
Structural Elucidation and Analytical Characterization Methodologies
Spectroscopic Techniques for Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
Spectroscopy is the cornerstone for the characterization of novel compounds within the pyrazolo[1,5-a]pyridine family. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide unambiguous structural evidence.
NMR spectroscopy is an indispensable tool for elucidating the precise structure of pyrazolo[1,5-a]pyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and other active nuclei like phosphorus (³¹P).
Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For the pyrazolo[1,5-a]pyridine core, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are characteristic. In derivatives of this system, the proton at position 7 (H-7) is typically the most deshielded, appearing furthest downfield. doi.org For 5-Methylpyrazolo[1,5-a]pyridin-3-amine, the spectrum would exhibit distinct signals for the methyl group protons, the amine protons, and the protons on the heterocyclic ring system. The amine (NH₂) protons often appear as a broad singlet that is exchangeable with D₂O. The methyl (CH₃) group at the C-5 position would present as a sharp singlet, typically in the range of δ 2.0-3.0 ppm.
Table 1: Expected ¹H NMR Spectral Data for the Pyrazolo[1,5-a]pyridine Ring System
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.2 | Singlet (s) |
| H-4 | ~7.4 | Doublet (d) |
| H-6 | ~7.0 | Triplet (t) |
| H-7 | ~8.5 | Doublet (d) |
| 5-CH₃ | 2.0 - 3.0 | Singlet (s) |
| 3-NH₂ | Variable (Broad) | Singlet (s) |
Note: Data is generalized based on characteristic shifts for pyrazolo[1,5-a]pyridine derivatives. doi.org
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The bridgehead carbon (C8a) and the carbon bearing the nitrogen in the pyridine (B92270) ring (C7) are typically found downfield. doi.org The presence of the electron-donating amine group at C-3 and the methyl group at C-5 significantly influences the chemical shifts of the surrounding carbon atoms.
Table 2: Expected ¹³C NMR Spectral Data for the 5-Methylpyrazolo[1,5-a]pyridine (B1601812) Core
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~128 |
| C3 | Varies (influenced by NH₂) |
| C4 | ~125 |
| C5 | ~114 |
| C6 | ~113 |
| C7 | ~146 |
| C8a | ~140 |
| 5-CH₃ | 15 - 25 |
Note: Data is generalized based on characteristic shifts for pyrazolo[1,5-a]pyridine derivatives. doi.org
While not applicable to this compound itself, ³¹P NMR is a crucial technique for characterizing its phosphonate (B1237965) derivatives. nih.gov This method is highly specific for the phosphorus-31 nucleus. In the analysis of pyridine-based phosphonates, ³¹P NMR spectra show characteristic signals whose chemical shifts are sensitive to the structure and electronic environment of the phosphorus atom. rsc.org For instance, tetraisopropyl pyridine-2,6-diylbis(phosphonate) exhibits a ³¹P NMR signal at δ 7.42 ppm. rsc.org This technique is essential for confirming the successful incorporation of phosphonate moieties onto the core structure. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com For this compound, the IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) contains a complex series of bands corresponding to C=C and C=N stretching vibrations of the fused aromatic rings, as well as N-H bending vibrations. semanticscholar.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |
| Aromatic C=C and C=N | Ring Stretch | 1500 - 1650 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemicalbook.com It provides the exact molecular weight and, through analysis of fragmentation patterns, can help confirm the molecular structure. nih.gov For this compound (C₈H₉N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its calculated monoisotopic mass of 147.080 g/mol . Analysis of the fragmentation pattern can reveal the loss of stable neutral molecules or radicals, such as the methyl group (loss of 15 amu) or elements of the amine group, further corroborating the proposed structure. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Pyrazolo[1,5-a]pyridines
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of pyrazolo[1,5-a]pyridine (B1195680) systems. These calculations are crucial for predicting various chemical behaviors.
DFT calculations are instrumental in elucidating the reactivity and regioselectivity of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a closely related system. nih.gov Such analyses are in agreement with experimental findings and help explain why certain positions on the fused rings are more susceptible to electrophilic or nucleophilic attack. nih.gov For instance, studies on the functionalization of pyrazolo[1,5-a]pyrimidines show that positions 5 and 7 are common electrophilic sites, readily undergoing nucleophilic aromatic substitution. nih.gov DFT calculations can map the electron density and electrostatic potential of the molecule, highlighting these electron-deficient areas. This predictive capability is essential for designing synthetic routes to introduce new functional groups at specific positions, thereby modifying the molecule's properties. nih.gov
The pyrazolo[1,5-a]pyrimidine core is described as a π-excedent–π-deficient fused system, which accounts for its unique reactivity. rsc.org DFT analysis helps to quantify the electronic character of each position, guiding chemists in achieving selective functionalization. For example, theoretical calculations have supported the selective C-H functionalization at either position 3 or 7. nih.gov
The electronic properties of pyrazolo[1,5-a]pyridine derivatives are heavily influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT and Time-Dependent DFT (TD-DFT) calculations are employed to determine the energies of these orbitals and understand the nature of electronic transitions. rsc.orgrsc.org
The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and optical properties. researchgate.net Studies on related pyrazolo[1,5-a]pyrimidines have shown that the distribution of HOMO and LUMO densities is significantly affected by the nature of substituents on the heterocyclic core. rsc.orgrsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can tune the energy gap and modulate the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org For example, DFT calculations revealed that placing EDGs at position 7 of the pyrazolo[1,5-a]pyrimidine ring leads to large absorption and emission intensities due to favorable ICT. rsc.orgrsc.org
Table 1: Conceptual Frontier Orbital Characteristics for Substituted Pyrazolo[1,5-a]pyridines
| Substituent Type at Position 7 | Effect on HOMO/LUMO | Impact on Electronic Properties |
|---|---|---|
| Electron-Donating Group (EDG) | Raises HOMO energy level, smaller HOMO-LUMO gap | Favors intramolecular charge transfer (ICT), enhances absorption/emission intensities. rsc.org |
| Electron-Withdrawing Group (EWG) | Lowers LUMO energy level, smaller HOMO-LUMO gap | Can induce strong solvatofluorochromic effects; intensities may remain low. rsc.org |
Theoretical calculations of pKa values are vital for predicting the ionization state of a molecule in different environments. For pyridine (B92270) derivatives, DFT methods combined with a suitable solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can provide reliable pKa predictions. researchgate.net
The use of an isodesmic reaction scheme is a common approach, where the proton affinity of the target molecule is calculated relative to a well-characterized reference compound. researchgate.net The selection of an appropriate reference species is crucial for the accuracy of the results. For derivatives of pyridinium (B92312) ions, this method has been shown to yield pKa values in good accordance with experimental data, typically with an error of less than 2.1 pKa units. researchgate.net Such calculations can predict how the methyl and amine substituents on the 5-Methylpyrazolo[1,5-a]pyridin-3-amine core influence the basicity of the nitrogen atoms within the heterocyclic system.
In Silico Mechanistic Studies
Beyond static properties, computational methods are used to explore dynamic processes and reaction mechanisms. For heterocyclic systems like pyrazolo[1,5-a]pyridines and their isosteres, in silico studies provide insights into their interactions with biological macromolecules and their formation pathways.
Furthermore, computational studies can elucidate plausible mechanistic pathways for the synthesis of these heterocyclic cores. For example, a plausible mechanism for the cross-dehydrogenative coupling reaction to form pyrazolo[1,5-a]pyridines involves steps like nucleophilic addition, oxidative dehydrogenation, and cyclization, which can be modeled computationally to assess intermediates and transition states. acs.org
Theoretical Calculations of Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (3D-QSAR) studies, which aim to correlate a molecule's structure with its biological activity.
For pyrazolo[1,5-a]pyrimidine inhibitors, 3D-QSAR models have been developed using descriptors such as steric, hydrophobic, and hydrogen-bond donor fields. nih.govresearchgate.net These models help to create contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model indicated that bulky and hydrophobic features in certain regions of the pyrazolo[1,5-a]pyrimidine scaffold are beneficial for inhibitory activity against CDK2. nih.govresearchgate.net Calculating these descriptors is the first step in building predictive in silico models that can guide the optimization of lead compounds.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule, influencing its fit into a binding site. nih.gov |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describes the electron distribution, influencing electrostatic interactions and reactivity. researchgate.net |
| Hydrophobic | LogP | Describes the molecule's affinity for nonpolar environments, crucial for membrane permeability and binding. nih.gov |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming specific hydrogen bonds with a target. nih.gov |
Structure Property Relationship Spr Studies of 5 Methylpyrazolo 1,5 a Pyridin 3 Amine Derivatives
Impact of Substituents on Molecular Framework Properties
In the synthesis of certain 7-amino-6-cyano-2-methyl-5-arylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esters, the electronic nature of the substituent on the C-5 aryl group did not markedly affect the reaction's course. acs.org A study demonstrated that using N-amino-2-imino-pyridines with either electron-withdrawing (e.g., -Cl, -Br) or electron-donating (e.g., -CH₃, -OCH₃) groups on the aryl moiety resulted in the successful formation of the pyrazolo[1,5-a]pyridine (B1195680) framework. acs.org
While direct studies on the solubility of 5-methylpyrazolo[1,5-a]pyridin-3-amine derivatives are limited, research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold suggests that certain substituents have a predictable impact. For instance, the introduction of aryl groups can reduce the general solubility of the compounds. nih.gov Conversely, the incorporation of methyl or other hydrophilic groups is often preferred for enhancing the efficiency of compounds in biological assays, partly due to improved solubility and better interaction with biological targets. nih.gov Bulky substituents can also introduce steric hindrance that may disfavor the close packing of molecules in the solid state, which can influence properties like fluorescence intensity.
The table below summarizes the effect of different substituents on the synthesis of various pyrazolo[1,5-a]pyridine derivatives.
Positional Effects of Functional Groups on Electronic and Steric Profiles
The location of functional groups on the pyrazolo[1,5-a]pyridine ring system is a critical determinant of the molecule's electronic and steric profile. The pyrazole (B372694) and pyridine (B92270) rings are fused to create a system with distinct electronic characteristics at different positions. For example, in the related pyrazolo[1,5-a]pyrimidine scaffold, position 3 is known to be highly nucleophilic, while positions 5 and 7 are more electrophilic, making them common sites for nucleophilic aromatic substitution. mdpi.com
Synthetic strategies are often designed to allow for the selective introduction of substituents at specific positions to probe their effect on activity. For instance, a methodology for synthesizing 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridines was specifically designed to enable rapid analog synthesis around the C-3 and C-7 positions. researchgate.net This flexibility allows for a systematic exploration of how positional changes affect the desired properties.
Studies on pyrazolopyridine derivatives as antiherpetic agents have highlighted the importance of the substitution pattern. A series of 5-substituted and 5,7-disubstituted 3-[2-(cyclopentylamino)-4-pyrimidinyl]-2-phenylpyrazolo[1,5-a]pyridin-7-amines was synthesized to evaluate how variations in the substitution pattern affect antiviral activity. researchgate.net This work underscores that the steric bulk and electronic nature of substituents at the C-5 and C-7 positions can lead to significant changes in biological efficacy. researchgate.net
The electronic properties of the pyrazolo[1,5-a]pyridine core can be fine-tuned by the choice of precursors during synthesis. The selection of a specific β-dicarbonyl compound during a cyclization reaction, for example, directly influences the substitution pattern on the pyrimidine (B1678525) portion of the fused ring, thereby altering the electronic and steric properties of the final molecule. nih.gov
Specific SPR related to the 3-Amino Functionality
In a separate line of research, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were designed and synthesized as antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor. nih.gov The structure-activity relationship studies in this series focused on modifications of the dialkylamino group at the C-3 position, further emphasizing its importance for achieving high-potency compounds with good drug-like properties. nih.gov The specific nature of the alkyl groups attached to the nitrogen atom at position 3 influences the compound's potency and pharmacokinetic profile.
The table below presents examples of C-3 amino substituted pyrazolo[1,5-a]pyridines and their associated biological context.
Influence of the Methyl Group at Position 5 on Molecular Properties
A study focusing on pyrazolopyridine derivatives with activity against herpesviruses systematically investigated the effects of different substituents at the C-5 position. researchgate.net Such studies typically compare a range of functional groups, from small alkyl groups like methyl to larger aryl groups, to determine how size, lipophilicity, and electronic effects at this specific position impact biological activity. The introduction of a methyl group at C-5, as opposed to a hydrogen atom or a larger functional group, can influence the molecule in several ways:
Steric Effects: The methyl group provides steric bulk compared to a hydrogen atom, which can influence the conformation of the molecule and its ability to fit into a binding site.
Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the pyridine ring, which may affect reactivity and intermolecular interactions.
Lipophilicity: The addition of a methyl group increases the lipophilicity (hydrophobicity) of the molecule, which can affect properties such as solubility, cell membrane permeability, and metabolic stability.
In the broader context of pyrazolo[1,5-a]pyrimidine inhibitors, it has been noted that incorporating electron-withdrawing groups such as halogens at position 5 can increase metabolic stability and potency. nih.gov This suggests that the electronic nature of the C-5 substituent is a key parameter for optimization, and the electron-donating character of a methyl group would offer a contrasting electronic profile to these halogenated analogs. The specific consequences of the 5-methyl group are therefore best understood in the context of comparative studies against derivatives with different C-5 substituents. researchgate.net
Role of 5 Methylpyrazolo 1,5 a Pyridin 3 Amine As a Synthetic Intermediate
Precursor for Complex Heterocyclic Systems (General to pyrazolo[1,5-a]pyridines)
The pyrazolo[1,5-a]pyridine (B1195680) scaffold serves as a foundational structure for the synthesis of more complex, fused heterocyclic systems. A primary example is its role as a precursor to pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities. nih.govnih.gov The synthesis of these more complex systems often leverages the reactivity of the amino group on the pyrazole (B372694) ring.
The most common strategy involves the cyclocondensation reaction between a 3-aminopyrazolo[1,5-a]pyridine derivative and a 1,3-bielectrophilic reagent. nih.govnih.gov These reagents can include β-dicarbonyl compounds, enaminones, α,β-unsaturated ketones, or their equivalents. nih.govnih.gov The reaction typically proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazolo[1,5-a]pyridine onto one of the electrophilic centers of the reagent, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov
Different reaction conditions and reagents can be employed to control the regioselectivity of the cyclization, leading to a variety of substitution patterns on the final pyrazolo[1,5-a]pyrimidine (B1248293) product. nih.gov For instance, microwave-assisted synthesis has been shown to be a highly efficient method for these transformations, often reducing reaction times and improving yields. nih.gov
Beyond pyrimidines, the versatile reactivity of the pyrazolo[1,5-a]pyridine core allows for its elaboration into other fused systems, such as thieno[2,3-b]pyridines, further highlighting its importance as a strategic intermediate in heterocyclic chemistry. nih.govd-nb.info
Table 1: Examples of Complex Heterocyclic Systems Synthesized from Pyrazolo[1,5-a]pyridine Precursors
| Precursor Type | Reagent Type | Resulting Heterocyclic System | Reaction Type |
|---|---|---|---|
| 3-Aminopyrazolo[1,5-a]pyridine | β-Diketone | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| 3-Aminopyrazolo[1,5-a]pyridine | Enaminone | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| 3-Aminopyrazolo[1,5-a]pyridine | α,β-Unsaturated Nitrile | Pyrazolo[1,5-a]pyrimidine | Cycloaddition/Condensation |
Building Block in Multicomponent Reactions (General to pyrazolo[1,5-a]pyridines)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in modern organic synthesis. distantreader.orgresearchgate.net They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. distantreader.org
The 3-aminopyrazolo[1,5-a]pyridine scaffold is an excellent building block for MCRs. nih.gov Its inherent nucleophilicity allows it to participate in various one-pot reactions to construct highly functionalized heterocyclic compounds. These reactions are valuable for creating libraries of compounds for drug discovery and materials science. researchgate.net
For example, pyrazolo[1,5-a]pyrimidines have been synthesized via MCRs involving an aminopyrazole, an aldehyde, and another component like a sulfoxonium ylide or a β-ketonitrile. nih.gov One notable approach is a rhodium-catalyzed three-component reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides. nih.gov Similarly, MCRs have been developed to synthesize pyrazolo[1,5-a]quinazoline derivatives, demonstrating the utility of the aminopyrazole moiety in constructing diverse fused ring systems. distantreader.org The ability to strategically place different functional groups by varying the components of the MCR makes this an attractive method for generating structural diversity. researchgate.net
Table 2: Examples of Multicomponent Reactions Involving the Aminopyrazole Core
| Component 1 | Component 2 | Component 3 | Product |
|---|---|---|---|
| Aminopyrazole | Aldehyde | Sulfoxonium Ylide | Substituted Pyrazolo[1,5-a]pyrimidine |
| Aminopyrazole | Aromatic Aldehyde | Cyclohexanone | Pyrazolo[1,5-a]quinazoline derivative |
Scaffold for Combinatorial Library Design (General to pyrazolo[1,5-a]pyridines)
The pyrazolo[1,5-a]pyridine framework is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular structures that are capable of binding to multiple biological targets, making them excellent starting points for the development of new therapeutic agents. The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for systematic structural modifications at various positions, making it an ideal scaffold for combinatorial library design. nih.govnih.gov
Combinatorial chemistry aims to rapidly synthesize a large number of related compounds (a library) that can then be screened for biological activity. The pyrazolo[1,5-a]pyridine scaffold's amenability to various chemical reactions, including cyclizations, MCRs, and cross-coupling reactions, facilitates the creation of such libraries. nih.gov By introducing diverse functional groups and substituents around the core, chemists can explore the structure-activity relationships (SAR) to optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com
Research efforts have focused on creating libraries of pyrazolo[1,5-a]pyrimidine derivatives to discover inhibitors for various enzymes, such as protein kinases. nih.govmdpi.com For instance, libraries have been designed where different substituents are placed at the C2, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine system, which is built upon the initial aminopyrazole precursor. nih.gov This systematic modification has led to the discovery of potent and selective inhibitors for targets like phosphoinositide 3-kinases (PI3K) and the aryl hydrocarbon receptor (AHR), demonstrating the power of this scaffold in drug discovery programs. mdpi.comrsc.org
Future Directions and Emerging Research Avenues
Development of Novel Green Synthetic Methodologies for Pyrazolo[1,5-a]pyridines
The synthesis of pyrazolo[1,5-a]pyridines has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. A significant future direction is the development of green synthetic strategies that are more sustainable and efficient. Research is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize benign solvents.
One promising green approach involves the use of ultrasonic irradiation. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, ultrasound-assisted synthesis in aqueous ethanol (B145695) has been shown to produce good yields of derivatives. bme.hu This method offers advantages such as shorter reaction times and lower energy input compared to conventional heating. Another eco-friendly approach is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, providing a benign reaction medium. ias.ac.in These green methodologies are highly applicable to the synthesis of 5-Methylpyrazolo[1,5-a]pyridin-3-amine and its analogues, aiming for higher efficiency and environmental compatibility. nih.gov
| Green Synthetic Methodology | Key Features | Potential Advantages for Pyrazolo[1,5-a]pyridine (B1195680) Synthesis |
| Ultrasonic Irradiation | Use of ultrasound waves to promote chemical reactions. | Reduced reaction times, lower energy consumption, improved yields. bme.hu |
| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvent systems. | Environmentally benign, simple work-up procedures, potential for scalability. ias.ac.in |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Rapid synthesis, potential for improved yields and purity. nih.gov |
Exploration of Unconventional Reaction Conditions for Pyrazolo[1,5-a]pyridines
Moving beyond traditional thermal heating, researchers are exploring unconventional reaction conditions to access novel chemical space and improve synthetic efficiency for pyrazolo[1,5-a]pyridines. These methods often lead to unique reactivity and selectivity.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. nih.gov This technique can significantly reduce reaction times from hours to minutes and often improves product yields. Another area of exploration is the use of metal-free, catalyst-free conditions. For instance, an acetic acid and oxygen-promoted cross-dehydrogenative coupling reaction has been developed for the synthesis of pyrazolo[1,5-a]pyridine derivatives, offering a high atom economy process. nih.govacs.org Such unconventional approaches are pivotal for the efficient construction of the pyrazolo[1,5-a]pyridine core and its derivatives.
| Unconventional Condition | Description | Example Application in Pyrazolo[1,5-a]pyridine Synthesis |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov |
| Metal-Free Catalysis | Reactions that proceed without a metal catalyst. | Oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org |
| Catalyst-Free Reactions | Reactions promoted by additives like acetic acid and an oxidant (O2). | Cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. nih.govacs.org |
Advanced Computational Modeling for Predictive Synthesis and Property Tuning of Pyrazolo[1,5-a]pyridines
The integration of computational chemistry is set to revolutionize the design and synthesis of novel pyrazolo[1,5-a]pyridine derivatives. Advanced computational modeling can predict reaction outcomes, elucidate reaction mechanisms, and tune the physicochemical and pharmacological properties of target molecules.
Molecular docking simulations are already being employed to understand the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with biological targets, which can guide the design of more potent and selective inhibitors. arabjchem.org Furthermore, machine learning algorithms are being developed to create predictive models for the biological activity of compounds based on their molecular descriptors. researchgate.net These computational tools will enable a more rational and efficient design of novel this compound derivatives with desired properties, reducing the need for extensive empirical screening.
Expansion of Derivatization Strategies for Enhanced Molecular Diversity of this compound
To explore the full potential of this compound, a key future direction is the expansion of derivatization strategies to generate a wide array of analogues with diverse functionalities. This enhanced molecular diversity is crucial for structure-activity relationship (SAR) studies and the development of compounds with optimized properties.
Various synthetic strategies are being employed to functionalize the pyrazolo[1,5-a]pyridine scaffold. These include cyclization, condensation, and multi-component reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, have proven to be powerful tools for introducing diverse aryl and heteroaryl substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring system. nih.govnih.gov Additionally, direct [3+2]-cycloaddition reactions of N-aminopyridinium ylides offer a direct route to the pyrazolo[1,5-a]pyridine core. rsc.org The application of these and other novel synthetic methodologies will be instrumental in creating a broad library of this compound derivatives for further investigation.
Q & A
Q. What are the common synthetic routes for 5-methylpyrazolo[1,5-a]pyridin-3-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A key method is the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines under controlled conditions (e.g., dichloromethane as a solvent and triethylamine as a catalyst) . Ultrasonication in aqueous media with KHSO₄ has also been employed to enhance reaction efficiency and regioselectivity, particularly for pyrazolo[1,5-a]pyrimidine derivatives . Optimization focuses on temperature, solvent choice, and catalyst selection to maximize yield and purity.
Q. How is the structural integrity of this compound confirmed experimentally?
Standard analytical techniques include:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzyme inhibition studies (e.g., kinase assays for anticancer potential) .
- Antimicrobial susceptibility testing using broth microdilution or agar diffusion methods .
- Cytotoxicity assays (e.g., MTT or SRB) to assess cell viability .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity is controlled by:
Q. What strategies resolve contradictions in biological activity data across studies?
- Substituent analysis : Systematic variation of functional groups (e.g., methoxy, fluoro) to correlate structure with activity .
- Dose-response profiling : Identifying concentration-dependent effects in both in vitro and in vivo models .
- Comparative molecular docking : Cross-referencing binding affinities with structural analogs to explain divergent results .
Q. How are mechanistic studies conducted to elucidate the compound’s mode of action?
Advanced methods include:
Q. What methodologies assess the compound’s stability and reactivity under physiological conditions?
- Forced degradation studies : Exposure to heat, light, or acidic/basic conditions to identify degradation pathways .
- Reactivity screening : Tests nucleophilic/electrophilic behavior using thiols or electrophilic probes .
- Plasma stability assays : Evaluates metabolic resistance in simulated biological fluids .
Methodological Innovations
Q. How can structure-activity relationships (SAR) be systematically explored?
Q. What green chemistry approaches improve synthesis sustainability?
Q. How are pharmacokinetic properties evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
